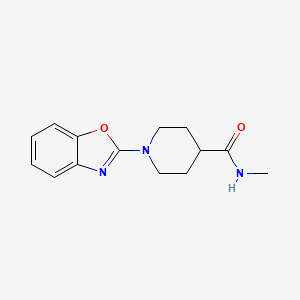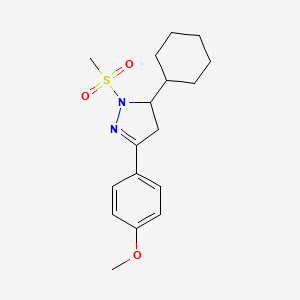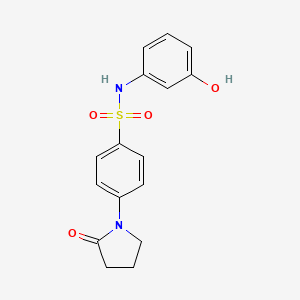
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have promising effects in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.
作用机制
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In addition to its selective inhibition of BTK, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to inhibit the activation of other signaling pathways, such as AKT and ERK. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and favorable tissue distribution.
实验室实验的优点和局限性
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the B-cell receptor signaling pathway. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is also highly selective for BTK, which reduces the risk of off-target effects. However, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has some limitations for lab experiments. It is a potent inhibitor of BTK, which can make it difficult to achieve partial inhibition for certain studies. Additionally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has a relatively short half-life, which can limit its use in long-term studies.
未来方向
There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research. One potential application is in combination therapy for the treatment of B-cell malignancies and autoimmune disorders. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to enhance the activity of other drugs, such as venetoclax, in preclinical studies. Another future direction is the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs with improved pharmacokinetic properties and selectivity. Finally, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be used as a tool to study the role of BTK in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a valuable tool in scientific research for its selective inhibition of BTK and potential therapeutic applications in the treatment of B-cell malignancies and autoimmune disorders. Its synthesis has been optimized to achieve high yields and purity, and it has been extensively studied in preclinical and clinical settings. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in scientific research, including combination therapy and the development of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide analogs.
合成方法
The synthesis of 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves several steps, including the preparation of the key intermediate 2-(4-morpholinyl)acetamide, which is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity, making 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a valuable tool in scientific research.
科学研究应用
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In particular, its selective inhibition of BTK has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been investigated for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(12-18-8-10-20-11-9-18)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-2,4,6,15H,3,5,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMIKQLLAMNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)



![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)


![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)

![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)